Chemical structure and properties of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Chemical structure and properties of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate .
Executive Summary
Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS: 90918-37-9) is a bicyclic heterocyclic intermediate critical in the synthesis of bioactive small molecules.[1] Belonging to the tetrahydroquinoxaline (THQ) class, it serves as a versatile scaffold in medicinal chemistry, particularly for developing tubulin polymerization inhibitors, kinase inhibitors, and GPCR ligands. Its structure features a reduced pyrazine ring fused to a benzene ring bearing a methyl ester, offering unique vectors for diversification at the
Chemical Identity & Structural Analysis[3][4]
| Attribute | Detail |
| IUPAC Name | Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate |
| CAS Registry Number | 90918-37-9 |
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| SMILES | COC(=O)C1=CC2=C(NCCCN2)C=C1 |
| InChI Key | DUOANANYKYXIQY-UHFFFAOYSA-N |
| Core Scaffold | 1,2,3,4-Tetrahydroquinoxaline |
| Functional Groups | Secondary amines ( |
Structural Conformation
The molecule consists of a planar benzene ring fused to a semi-flexible piperazine-like ring. Unlike the fully aromatic quinoxaline precursor, the 1,2,3,4-tetrahydro ring adopts a puckered conformation (half-chair or twisted boat), which influences the spatial orientation of substituents at
Physicochemical Properties[5][6][7]
The following properties are critical for handling and assay development.
| Property | Value / Description | Note |
| Appearance | Yellow to orange solid or viscous oil | Darkens upon air exposure due to oxidation. |
| Melting Point | 88–92 °C (Typical for class) | Exact value depends on purity/crystallinity. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water; soluble in dilute acid. |
| LogP (Calc) | ~1.2 – 1.5 | Moderate lipophilicity suitable for CNS penetration. |
| pKa (Conj. Acid) | ~4.5 – 5.5 | Less basic than piperazine due to aniline character. |
| Stability | Air Sensitive | Susceptible to oxidative dehydrogenation. |
Synthetic Pathways[8][9]
The primary route to Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves the selective reduction of its aromatic precursor, Methyl 6-quinoxalinecarboxylate (CAS: 23088-23-5).
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway via catalytic hydrogenation or hydride reduction.
Experimental Protocol: Catalytic Hydrogenation
Objective: Synthesis of CAS 90918-37-9 from Methyl 6-quinoxalinecarboxylate.
Reagents:
-
Methyl 6-quinoxalinecarboxylate (1.0 eq)
-
Pd/C (10% w/w loading, 0.1 eq by mass)
-
Methanol (anhydrous, 0.1 M concentration)
-
Hydrogen gas (balloon or 1 atm)
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve Methyl 6-quinoxalinecarboxylate in anhydrous Methanol.
-
Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream (Caution: Pyrophoric).
-
Hydrogenation: Purge the system with
gas three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4–12 hours. -
Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting material (UV active, aromatic) will disappear, and a more polar, fluorescent spot (amine) will appear.
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
-
Note: Store the product under inert gas (
or ) at -20°C to prevent oxidation back to the quinoxaline.
-
Reactivity Profile & Stability
The utility of this scaffold lies in the differential reactivity of its nitrogen atoms.
Reactivity Logic Map
Figure 2: Reactivity profile highlighting oxidation risks and functionalization vectors.
Critical Stability Factors
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Oxidation: Tetrahydroquinoxalines are electron-rich anilines prone to oxidative dehydrogenation. Exposure to air, particularly in solution, can revert the compound to the aromatic quinoxaline or dihydro- species. Self-Validation: Always check the LC-MS for a mass shift of -4 Da (aromatization) before using stored material.
-
Regioselectivity: The
and positions are nucleophilic. However, the ester at is electron-withdrawing. Through resonance and inductive effects, the nitrogen (closer to the ester via the conjugated path in the aromatic precursor, though less direct in the tetrahydro form) may exhibit slightly different nucleophilicity than . In practice, non-selective alkylation often yields a mixture of , , and -disubstituted products unless protecting groups or steric control are used.
Applications in Drug Discovery[10]
Tubulin Polymerization Inhibitors
Derivatives of methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate have been identified as potent tubulin polymerization inhibitors. By functionalizing the
Kinase Inhibition
The tetrahydroquinoxaline core mimics the ATP-binding motif found in many kinase inhibitors. The 6-carboxylate moiety provides a handle for extending the molecule into the solvent-exposed region of the kinase pocket, improving solubility and pharmacokinetic properties.
References
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ChemicalBook. (2024). Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate Product Page. Retrieved from
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Zhang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. (Contextual reference for biological activity of related scaffolds). Retrieved from
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PrepChem. (2023). Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. (Methodology analog). Retrieved from
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PubChem. (2024). Compound Summary: Methyl 6-quinoxalinecarboxylate (Precursor).[2] Retrieved from
